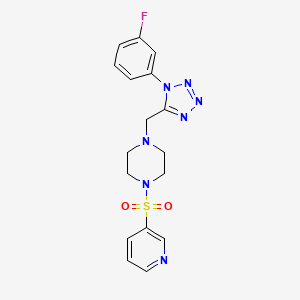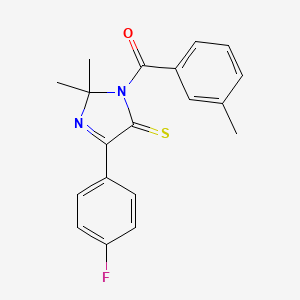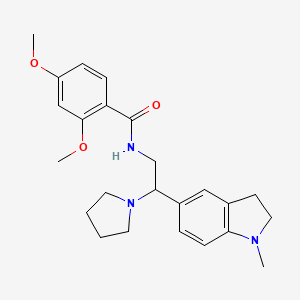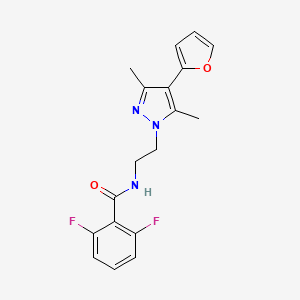
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a unique chemical structure, combining elements of tetrazole, piperazine, and pyridine moieties. The integration of fluorine, sulfur, and nitrogen atoms in its structure underscores its potential for diverse applications in pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Tetrazole Formation: : The synthesis typically begins with the formation of the tetrazole ring. This involves reacting 3-fluorophenyl azide with an appropriate nitrile compound under acidic conditions, often using a catalyst like copper(I) iodide.
Piperazine Synthesis: : The piperazine ring is synthesized separately, often through cyclization reactions involving diamines.
Sulfonylation: : Introduction of the sulfonyl group to the pyridine ring can be achieved using pyridine and sulfonyl chloride under mild conditions.
Final Assembly: : The compound is then assembled by reacting the tetrazole and piperazine intermediates in the presence of suitable coupling agents like EDC or DCC (1,3-dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial synthesis would employ similar methods but on a larger scale. Continuous flow techniques might be used to optimize the reaction times and yields. Additionally, solvent selection and purification methods are crucial for ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: : The fluorine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation/Reduction: : The sulfonyl group and piperazine ring can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: : Formation of complex structures involving multiple functional groups.
Common Reagents and Conditions:
Oxidation: : Agents like potassium permanganate or hydrogen peroxide.
Reduction: : Agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like alkoxides or amines for nucleophilic substitution.
Major Products Formed:
From substitution reactions, products would vary depending on the nucleophile used.
Oxidation of piperazine may lead to the formation of N-oxides.
Reduction of the sulfonyl group could result in thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : This compound's versatility in forming various derivatives makes it valuable in synthetic organic chemistry for creating complex molecules.
Biology: : Its structural components suggest potential as a bioactive compound, possibly interacting with specific proteins or enzymes.
Medicine: : As a candidate for drug development, it might exhibit pharmacological activity against specific targets like enzymes or receptors, given the functional groups present.
Industry: : In materials science, its derivatives could be explored for applications in designing new materials with unique properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The tetrazole and sulfonyl groups might play crucial roles in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
1-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
Uniqueness: : The presence of the 3-fluorophenyl group introduces distinct electronic and steric properties, potentially enhancing its interaction with certain biological targets or affecting its chemical reactivity compared to other similar compounds.
By emphasizing its unique chemical architecture, 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine stands out in the crowd of complex organic molecules with promising applications across various fields.
Propiedades
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O2S/c18-14-3-1-4-15(11-14)25-17(20-21-22-25)13-23-7-9-24(10-8-23)28(26,27)16-5-2-6-19-12-16/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVFFZFBOXSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one](/img/structure/B2476864.png)



![N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2476869.png)

![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)





